molecular formula C14H18N2O2 B7475802 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one

4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B7475802
M. Wt: 246.30 g/mol
InChI Key: YXYWIXSZZUUPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one, also known as MPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
In material science, 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. The compound has also been studied for its potential use as a sensor for the detection of metal ions and other analytes.
In analytical chemistry, 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography. The compound has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.

Mechanism of Action

The exact mechanism of action of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. The compound has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit a range of biochemical and physiological effects in animal models. The compound has been shown to reduce seizure activity in mice and rats, indicating its potential use as an anticonvulsant agent. 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models, suggesting its potential use as an anxiolytic and cognitive enhancer.

Advantages and Limitations for Lab Experiments

4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and diverse range of potential applications. However, the compound also has some limitations, such as its low solubility in water and some organic solvents, which can make it challenging to use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one. One potential direction is the development of more potent and selective derivatives of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one with improved pharmacological properties. Another direction is the investigation of the compound's potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound's potential use as a building block for the synthesis of novel organic materials with interesting optical and electronic properties could be further explored. Finally, the compound's potential use as a sensor for the detection of metal ions and other analytes could be investigated in more detail.

Synthesis Methods

The synthesis of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one involves the condensation of 4-methylpentanoyl chloride with o-phenylenediamine in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a simple workup procedure. The yield of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and base concentration.

properties

IUPAC Name

4-(4-methylpentanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)7-8-14(18)16-9-13(17)15-11-5-3-4-6-12(11)16/h3-6,10H,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYWIXSZZUUPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.